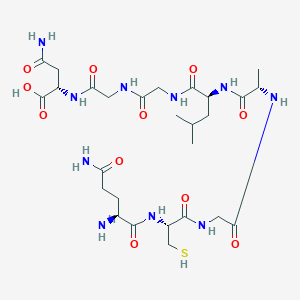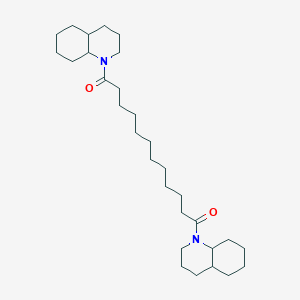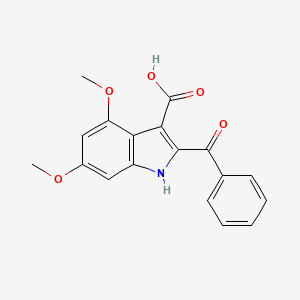![molecular formula C17H14FNO2S2 B12535928 Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- CAS No. 679785-58-1](/img/structure/B12535928.png)
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered sulfur heterocycles widely utilized in medicinal chemistry and organic synthesis due to their unique properties of having two electronegative heteroatoms in a 1,2-relationship
Vorbereitungsmethoden
The synthesis of isothiazoles, including 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-, can be achieved through various methods:
Condensation Reactions: This method involves the condensation of thiohydroxylamine with appropriate precursors.
Metal-Catalyzed Approaches: These methods utilize metal catalysts to facilitate the formation of isothiazole rings.
Ring Rearrangements: This approach involves the rearrangement of existing heterocyclic rings to form isothiazoles.
Analyse Chemischer Reaktionen
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for isothiazoles.
Wissenschaftliche Forschungsanwendungen
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, isothiazoles are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs.
Wirkmechanismus
The mechanism of action of isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate the activity of these targets. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes, while the methylsulfonylphenyl group contributes to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- can be compared with other similar compounds such as:
Thiazoles: Thiazoles are similar in structure but contain a nitrogen atom at the 3-position instead of the 2-position.
Isoxazoles: Isoxazoles have an oxygen atom at the 2-position instead of sulfur.
Benzothiazoles: These compounds have a fused benzene ring, which enhances their stability and biological activity.
Eigenschaften
CAS-Nummer |
679785-58-1 |
|---|---|
Molekularformel |
C17H14FNO2S2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-5-methyl-3-(4-methylsulfonylphenyl)-1,2-thiazole |
InChI |
InChI=1S/C17H14FNO2S2/c1-11-16(12-3-7-14(18)8-4-12)17(19-22-11)13-5-9-15(10-6-13)23(2,20)21/h3-10H,1-2H3 |
InChI-Schlüssel |
BUXXXBDKCAMPHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NS1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


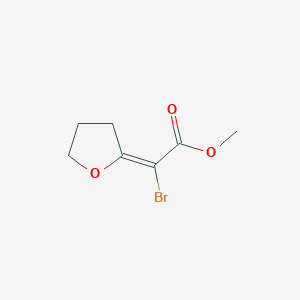
![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
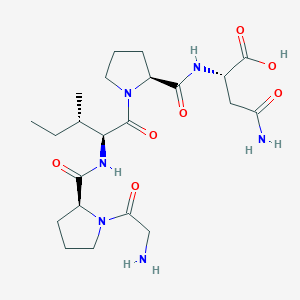
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
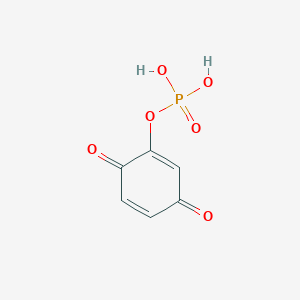
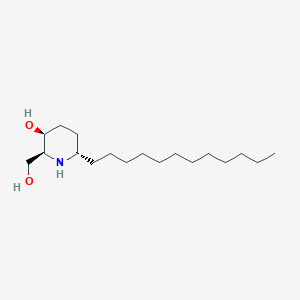
![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
